
4-(4-Chlorophenyl)-2-pyridin-3-ylbutanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Chlorophenyl)-2-pyridin-3-ylbutanenitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a chlorophenyl group attached to a pyridinyl butanenitrile structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2-pyridin-3-ylbutanenitrile typically involves the reaction of 4-chlorobenzyl chloride with 3-pyridinecarboxaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, followed by a condensation reaction to form the nitrile group.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
化学反应分析
Types of Reactions
4-(4-Chlorophenyl)-2-pyridin-3-ylbutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted chlorophenyl derivatives.
科学研究应用
4-(4-Chlorophenyl)-2-pyridin-3-ylbutanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 4-(4-Chlorophenyl)-2-pyridin-3-ylbutanenitrile involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
4-(4-Chlorophenyl)-4-hydroxypiperidine: A metabolite of haloperidol with similar structural features.
Bis(4-chlorophenyl) sulfone: Used in the production of polymers and has similar chlorophenyl groups.
Uniqueness
4-(4-Chlorophenyl)-2-pyridin-3-ylbutanenitrile is unique due to its combination of a chlorophenyl group with a pyridinyl butanenitrile structure. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
属性
分子式 |
C15H13ClN2 |
|---|---|
分子量 |
256.73 g/mol |
IUPAC 名称 |
4-(4-chlorophenyl)-2-pyridin-3-ylbutanenitrile |
InChI |
InChI=1S/C15H13ClN2/c16-15-7-4-12(5-8-15)3-6-13(10-17)14-2-1-9-18-11-14/h1-2,4-5,7-9,11,13H,3,6H2 |
InChI 键 |
LNCFCSSDTCITBO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C(CCC2=CC=C(C=C2)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


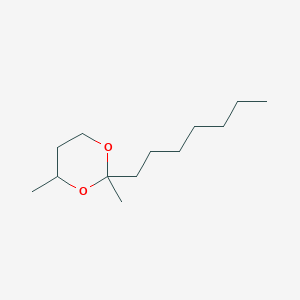
![2-Cyclohexyl-6-[(dimethylamino)methyl]-4-(octan-2-yl)phenol](/img/structure/B14739441.png)
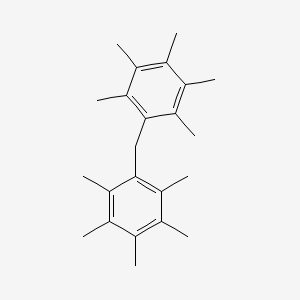
![4-Methyl-3,4-dihydro-2H-naphtho[1,2-b]thiopyran](/img/structure/B14739451.png)
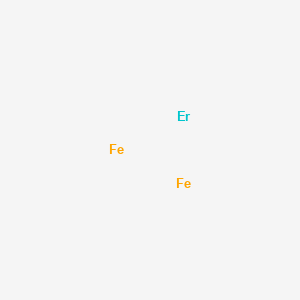
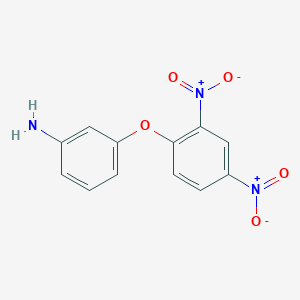
![2-Cyclohexyl-6-[(dimethylamino)methyl]-4-(2-phenylpropan-2-yl)phenol](/img/structure/B14739461.png)

![N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-4-methylbenzamide](/img/structure/B14739475.png)
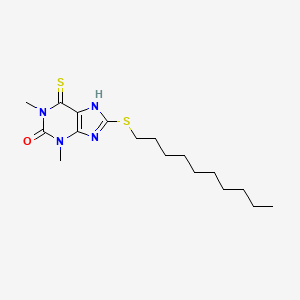
![N,N'-bis[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]hexanediamide](/img/structure/B14739481.png)
![Ethyl 2-[2-(4-oxo-4-thiophen-2-yl-butanoyl)oxypropanoylamino]-5-phenyl-thiophene-3-carboxylate](/img/structure/B14739483.png)


